molecular formula C9H12FN B038988 N-Benzyl-2-fluoroethan-1-amine CAS No. 122974-04-3

N-Benzyl-2-fluoroethan-1-amine

Cat. No. B038988
CAS RN: 122974-04-3
M. Wt: 153.2 g/mol
InChI Key: QEDZNQOBLQGNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-fluoroethan-1-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of ethanamine and contains a benzyl and fluoro group, which makes it a unique molecule with interesting properties. In

Mechanism of Action

The exact mechanism of action of N-Benzyl-2-fluoroethan-1-amine is not fully understood. However, it has been proposed that the compound exerts its neuroprotective effects through the inhibition of oxidative stress and the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-Benzyl-2-fluoroethan-1-amine possesses antioxidant properties and can protect neurons from oxidative damage. The compound has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, N-Benzyl-2-fluoroethan-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Benzyl-2-fluoroethan-1-amine is its ability to protect neurons from oxidative damage, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential applications of N-Benzyl-2-fluoroethan-1-amine are vast, and there are several future directions for research in this area. One direction is the development of new drugs based on the structure of N-Benzyl-2-fluoroethan-1-amine for the treatment of neurological disorders. Another direction is the investigation of the compound's potential use as a building block for the synthesis of novel compounds with biological activity. Additionally, future research could focus on the optimization of the synthesis method for N-Benzyl-2-fluoroethan-1-amine to improve its yield and purity.

Synthesis Methods

The synthesis of N-Benzyl-2-fluoroethan-1-amine can be achieved through a multi-step process involving the reaction of benzyl chloride with ethylenediamine, followed by the reaction of the resulting compound with hydrofluoric acid. The final product is obtained through the purification of the reaction mixture using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

N-Benzyl-2-fluoroethan-1-amine has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders. The compound has been shown to possess neuroprotective properties and has been investigated as a potential treatment for Alzheimer's and Parkinson's diseases. Additionally, N-Benzyl-2-fluoroethan-1-amine has been studied for its potential use as a building block in the synthesis of novel compounds with biological activity.

properties

CAS RN

122974-04-3

Product Name

N-Benzyl-2-fluoroethan-1-amine

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

IUPAC Name

N-benzyl-2-fluoroethanamine

InChI

InChI=1S/C9H12FN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

QEDZNQOBLQGNBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCF

Canonical SMILES

C1=CC=C(C=C1)CNCCF

synonyms

BENZYL-(2-FLUORO-ETHYL)-AMINE

Origin of Product

United States

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